2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde
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Overview
Description
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopentyl(methyl)amino group and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves the reaction of cyclopentylamine with a pyrimidine derivative. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting from acyclic precursors such as benzylidene acetones and ammonium thiocyanates, the pyrimidine ring is formed through a series of reactions including ring closure, aromatization, and S-methylation.
Substitution Reaction: The pyrimidine derivative is then reacted with cyclopentylamine under suitable conditions to introduce the cyclopentyl(methyl)amino group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carboxylic acid.
Reduction: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antitrypanosomal and antiplasmodial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationships of pyrimidine derivatives and their biological activities.
Mechanism of Action
The mechanism of action of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, it may inhibit key enzymes or pathways essential for the survival of the Trypanosoma species . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial effects.
Cyclopentylamine Derivatives: Compounds with a cyclopentylamine moiety also show similar reactivity and can be used in the synthesis of various heterocyclic compounds.
Uniqueness: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the specific combination of the cyclopentyl(methyl)amino group and the aldehyde group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry and organic synthesis .
Biological Activity
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include cyclopentylamine and various pyrimidine precursors. The final product is usually obtained through a condensation reaction followed by purification processes such as recrystallization or chromatography.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | TBD | Apoptosis induction |
Related Pyrimidine Derivative | Caco-2 | 39.8 | Cell cycle arrest |
Studies indicate that certain modifications in the structure significantly enhance anticancer activity. For example, the introduction of specific substituents on the pyrimidine ring can lead to improved potency against targeted cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research has shown that similar pyrimidine derivatives possess activity against Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
Related Pyrimidine Derivative | S. aureus | TBD |
The mechanism of action often involves inhibition of bacterial DNA synthesis or disruption of cell membrane integrity, leading to cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural features. Key factors influencing activity include:
- Substituents on the pyrimidine ring : Variations in the position and nature of substituents can alter binding affinity to biological targets.
- Alkyl chain length : The cyclopentyl group plays a crucial role in enhancing lipophilicity, which may improve cellular uptake.
Case Studies
- Anticancer Efficacy : A study involving a series of pyrimidine derivatives reported that compounds with cyclopentyl substitutions exhibited higher cytotoxicity against Caco-2 cells compared to those without cyclopentyl groups. The study highlighted a significant decrease in cell viability, emphasizing the importance of structural modifications in enhancing anticancer efficacy .
- Antimicrobial Evaluation : In vitro studies have shown that pyrimidine derivatives including this compound displayed effective antimicrobial activity against various pathogens, suggesting potential applications in treating infections caused by resistant strains .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-[cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-14(10-4-2-3-5-10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3 |
InChI Key |
STBLNXNKCDEJCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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